molecular formula C35H51NO10 B1149226 Acoforestinine

Acoforestinine

Cat. No.: B1149226
M. Wt: 645.8 g/mol
InChI Key: YBCOIJNAMJAFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The safety data sheet for Acoforestinine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Chemical Reactions Analysis

Acoforestinine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The exact mechanism of action of Acoforestinine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. These may include modulation of ion channels, inhibition of enzymes, and interaction with cellular receptors . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Acoforestinine is unique among diterpenoid alkaloids due to its specific structure and biological activities. Similar compounds include:

  • Acoforine
  • 14-O-acetylsachaconitine
  • Vilmorrianine C
  • Vilmorrianine D
  • Talatizamine
  • Chasmanine
  • Yunaconitine

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. This compound’s uniqueness lies in its specific combination of functional groups and its distinct biological effects .

Properties

IUPAC Name

[8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCOIJNAMJAFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H51NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Acoforestinine and where is it found?

A1: this compound is a diterpenoid alkaloid. It has been isolated from the roots of the plant Aconitum forrestii Stapf []. It has also been found in other Aconitum species, including Aconitum episcopale Levl. [] and Aconitum handelianum [].

Q2: What is the structure of this compound?

A2: While the exact molecular formula and weight are not provided in the abstracts, the structure of this compound has been elucidated using spectral data and its relationship to other known alkaloids [, , ]. Furthermore, the structure and stereochemistry of this compound have been confirmed through X-ray crystallography [].

Q3: Has this compound been found in other plant species besides Aconitum forrestii Stapf?

A3: Yes, this compound has been isolated from at least two other Aconitum species: Aconitum episcopale Levl. [] and Aconitum handelianum []. This suggests that this compound might be present in other, yet unstudied, Aconitum species as well.

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